3-(4-环己基苯磺酰胺)丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

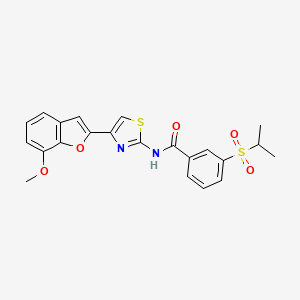

3-(4-Cyclohexylbenzenesulfonamido)propanoic acid is a compound that can be categorized within the family of benzenesulfonamide derivatives. These compounds are known for their biological activities, particularly as inhibitors of carbonic anhydrase (CA) isoforms, which are enzymes involved in various physiological processes including respiration, acid-base balance, and the formation of cerebrospinal fluid. The presence of a cyclohexyl group attached to the benzenesulfonamide moiety suggests potential modifications in the compound's hydrophobic interactions with the active sites of enzymes, which could influence its inhibitory potency and specificity .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves the coupling of an aromatic sulfonamide with various aliphatic carboxylic acids. In the case of 3-(4-Cyclohexylbenzenesulfonamido)propanoic acid, this would likely involve the reaction of 4-cyclohexylbenzenesulfonamide with a suitable derivative of propanoic acid. The synthesis of similar compounds has been reported where aromatic aldehydes are reacted with amino acids in refluxing ethanol, as seen in the synthesis of 2-(4-fluorobenzylideneamino) propanoic acid . This suggests that a similar strategy could be employed for the synthesis of 3-(4-Cyclohexylbenzenesulfonamido)propanoic acid.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is crucial for their interaction with biological targets. X-ray crystallography is often used to determine the precise three-dimensional arrangement of atoms within these molecules. For instance, the molecular and crystal structures of a related compound, a 4-hydroxy derivative of a cyclohexanone, were determined, revealing an orthorhombic crystal system and specific puckering parameters of the cyclohexanone ring . These structural details are essential for understanding the conformational preferences of the cyclohexyl moiety in 3-(4-Cyclohexylbenzenesulfonamido)propanoic acid and its potential interactions with biological targets.

Chemical Reactions Analysis

Benzenesulfonamide derivatives can undergo various chemical reactions, including solvolysis, alkylation, and arylation. The solvolysis of related sulfonate esters has been studied, showing the influence of solvents and buffering agents on the reaction kinetics and product distribution . These reactions often involve the formation of cyclic products through π-bond participation. The ability of sulfonamides to withstand functionalization under conditions that affect nitroarenes has also been demonstrated, which could be relevant for the further chemical modification of 3-(4-Cyclohexylbenzenesulfonamido)propanoic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, melting points, and hydrogen bonding capabilities, are influenced by their molecular structure. For example, the formation of co-crystals with organic acids can enhance the solubility of certain pharmaceutical compounds . The presence of substituents like the cyclohexyl group in 3-(4-Cyclohexylbenzenesulfonamido)propanoic acid would affect its solubility and crystallization behavior. Additionally, the vibrational spectra of these compounds, as studied through spectroscopic methods like FTIR and Raman, provide insights into their functional groups and potential interactions with other molecules .

科学研究应用

有机合成和化学反应

- 聚苯胺胶体的合成:在聚苯胺胶体的合成中使用十二烷基苯磺酸作为表面活性剂和掺杂剂,从而产生稳定的绿色分散体,一年多不会发生宏观沉淀 (Shreepathi & Holze, 2006)。

- 固体酸催化剂开发:通过膨胀介孔聚二乙烯基苯的磺化,创造出高效稳定的固体酸催化剂,其活性高于其他芳磺酸和丙磺酸基官能化介孔硅 (Liu 等,2010)。

- 手性氟化剂的开发:通过一系列涉及羧基苯磺酰胺的反应合成新型手性氟化剂,从而产生氟化 N-F 剂 (Sun 等,2008)。

材料科学和催化

- 联芳磺酰胺的合成:通过氰基苯磺酰胺的转化来开发联芳磺酰胺,可以通过烷基化和芳基化进一步精制 (Dosa 等,2011)。

- 高效偶联反应的创造:使用离子液体进行芳香炔烃与醛的酸催化偶联反应,促进烯酮的合成 (Xu 等,2004)。

光谱学和分析

- 光谱研究:对使用苯磺酰胺的氟和羟基衍生物合成的各种化合物的振动光谱进行的实验和理论研究,提供了对其结构和性质的见解 (Song 等,2007)。

药用应用

- 抗炎剂的合成:虽然排除了直接用药,但使用苯磺酰胺偶联物合成新型抗炎剂为这些化合物的潜在药用应用提供了见解 (Salem 等,2009)。

安全和危害

属性

IUPAC Name |

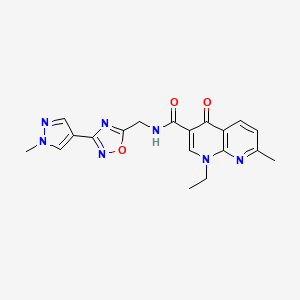

3-[(4-cyclohexylphenyl)sulfonylamino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4S/c17-15(18)10-11-16-21(19,20)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h6-9,12,16H,1-5,10-11H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WATMKOQCBUNILJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)NCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 6-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B3006663.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)propionamide](/img/structure/B3006666.png)

![1-[4-(4-Aminocyclohexyl)piperazin-1-yl]ethanone;dihydrochloride](/img/structure/B3006670.png)

![N-[6-chloro-3-(4-methylphenyl)-4-oxochromen-2-yl]-2-piperidin-1-ylacetamide](/img/structure/B3006672.png)

![7'-fluoro-1'-methyl-1-(3,4,5-trimethoxybenzoyl)-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B3006678.png)

![N-(4-bromophenyl)-2-[4-(4-chlorophenyl)piperazin-1-yl]acetamide](/img/structure/B3006679.png)

![N-{5-[(2E)-3-(dimethylamino)prop-2-enoyl]-4-methyl-1,3-thiazol-2-yl}-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B3006682.png)